1,9-dioxaspiro[5.5]undecane-4-carbaldehyde
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Overview
Description
1,9-Dioxaspiro[55]undecane-4-carbaldehyde is a spiro compound characterized by a unique structure where two oxygen atoms are incorporated into a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-dioxaspiro[5.5]undecane-4-carbaldehyde typically involves the formation of the spirocyclic ring system followed by the introduction of the aldehyde functional group. One common method involves the reaction of a diol with an aldehyde under acidic conditions to form the spirocyclic acetal. Subsequent oxidation of the acetal can yield the desired carbaldehyde.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and efficient catalytic systems to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1,9-Dioxaspiro[5.5]undecane-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The spirocyclic framework can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid.
Reduction: 1,9-Dioxaspiro[5.5]undecane-4-methanol.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
1,9-Dioxaspiro[5
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Explored as a building block for the development of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1,9-dioxaspiro[5.5]undecane-4-carbaldehyde is primarily related to its ability to interact with various molecular targets through its aldehyde functional group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The spirocyclic structure also imparts unique steric and electronic properties that can influence its reactivity and interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
1,5-Dioxaspiro[5.5]undecane-2,4-dione: Another spiro compound with a similar framework but different functional groups.
1,3-Dioxane: A simpler spirocyclic compound with only one oxygen atom in the ring.
1,3-Dithiane: A sulfur-containing analog with similar structural features.
Uniqueness
1,9-Dioxaspiro[55]undecane-4-carbaldehyde is unique due to the presence of both the spirocyclic framework and the aldehyde functional group
Properties
IUPAC Name |
1,9-dioxaspiro[5.5]undecane-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c11-8-9-1-4-13-10(7-9)2-5-12-6-3-10/h8-9H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFGYVZAYGFDQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCOCC2)CC1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1506302-47-1 |
Source
|
Record name | 1,9-dioxaspiro[5.5]undecane-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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